![molecular formula C18H22N2O2 B5877848 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide CAS No. 5813-50-3](/img/structure/B5877848.png)
2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
TAK-659 selectively binds to the active site of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide and inhibits its enzymatic activity. 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide is a key regulator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide by TAK-659 leads to disruption of BCR signaling and downstream pathways, resulting in apoptosis and cell cycle arrest in B-cells. TAK-659 has also been shown to inhibit other kinases in the BCR signaling pathway, such as phosphoinositide 3-kinase (PI3K) and spleen tyrosine kinase (SYK), which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and cell cycle arrest in B-cells, leading to inhibition of tumor growth in preclinical models of B-cell malignancies. TAK-659 has also been shown to inhibit BCR signaling and downstream pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. In addition, TAK-659 has been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which may enhance anti-tumor immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a research tool, including its high potency and selectivity for 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, as well as its ability to inhibit other kinases in the BCR signaling pathway. TAK-659 has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability and long half-life. However, TAK-659 has some limitations, such as its relatively low solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659 and other 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors. One area of interest is the combination of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance anti-tumor activity. Another area of interest is the development of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by BCR signaling. Finally, further studies are needed to elucidate the mechanisms of resistance to 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors and to develop strategies to overcome resistance in patients.
Synthesemethoden
TAK-659 can be synthesized using a multi-step process that involves the reaction of 2-(4-tert-butylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-pyridinemethanol to produce the desired product, TAK-659. The synthesis method has been optimized to yield high purity and high yield of TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide phosphorylation and downstream signaling, leading to apoptosis and cell cycle arrest in B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity and can prolong survival in animal models of B-cell malignancies.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)14-7-9-16(10-8-14)22-13-17(21)20-12-15-6-4-5-11-19-15/h4-11H,12-13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWOOQUIUGCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973700 | |
Record name | 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
CAS RN |
5813-50-3 | |
Record name | 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.